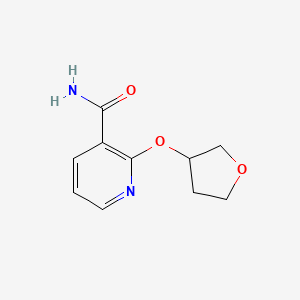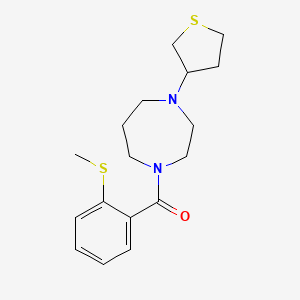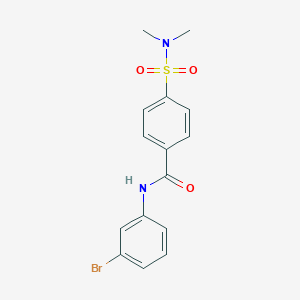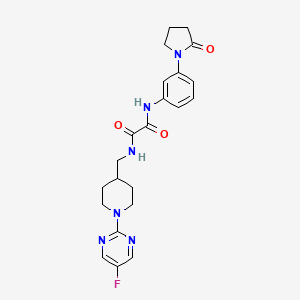![molecular formula C8H6ClN3O3 B2727261 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2279124-22-8](/img/no-structure.png)
5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known as CMOP, is a novel compound developed by researchers in the field of medicinal chemistry. It is a carboxylic acid derivative of the pyrazolo[1,5-a]pyrimidine ring system and has been shown to possess a wide range of biological activities. CMOP has been studied in various areas of scientific research, including its synthesis, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds, highlighting its significance in organic chemistry and material science. For instance, the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates its utility in creating complex molecular architectures. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives through reactions with amines, benzyl alcohol, and phenylboronic acid, showcasing the compound's versatility in organic synthesis (Drev et al., 2014).
Cocrystal Design
Research into cocrystal design underscores the compound's potential in developing new materials with desirable physical properties. The formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored, indicating the role of this compound in facilitating hydrogen bonding and enhancing molecular recognition, which is crucial for the development of materials with specific crystallographic properties (Rajam et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the conversion of 5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is reacted with thionyl chloride and methanol to form 5-chloromethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid chloride.", "The resulting compound is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "Chloroacetic acid is then added to the reaction mixture and the resulting mixture is heated to form the corresponding ester.", "The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with sodium nitrite and sodium acetate in acetic acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then acetylated using acetic anhydride and pyridine to form the corresponding acetamide.", "The acetamide is then reacted with dimethylformamide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide to form the corresponding N,N-dimethylformamide derivative.", "The N,N-dimethylformamide derivative is then treated with diisopropylethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then reacted with ethyl acetate and water to form the target compound, 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] } | |
Número CAS |
2279124-22-8 |
Fórmula molecular |
C8H6ClN3O3 |
Peso molecular |
227.6 |
Nombre IUPAC |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h1-2,11H,3H2,(H,14,15) |
Clave InChI |
OLAWDVKLBBTNRM-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C=C(NN2C1=O)C(=O)O)CCl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)
![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)


![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)


![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)
![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)
![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)
